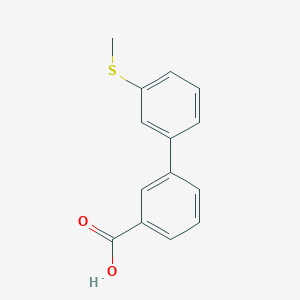

3'-(Methylthio)biphenyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-(Methylthio)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 244.31 . The IUPAC name for this compound is 3’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3’-(Methylthio)biphenyl-3-carboxylic acid is 1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure and stereochemistry.Scientific Research Applications

1. Polymer Science and Material Properties

Water-soluble polythiophene carboxylic acids, including derivatives like 3'-(Methylthio)biphenyl-3-carboxylic acid, have been synthesized and studied for their unique solution properties. These compounds show significant changes in properties like viscosity and electronic spectra in aqueous solutions at specific pH levels, indicating potential applications in polymer science and material properties (Kim et al., 1999).

2. Coordination Chemistry

The compound has been used to study coordination networks with metal ions. In one study, tetrakis(methylthio)-1,4-benzenedicarboxylic acid, a related compound, showed how its carboxyl group consistently bonds to metal ions, while the methylthio group showed a preference for softer metal ions. This research has implications in the field of coordination chemistry (Xiao‐Ping Zhou et al., 2008).

3. Photopolymerization

Sulfur-containing carboxylic acids like this compound have been examined for their role in photoinduced free-radical polymerizations. These studies explore the mechanisms of radical formation and their efficiency in polymerization processes, highlighting the compound's potential in photopolymerization applications (Wrzyszczyński et al., 2000).

4. Organic Synthesis

This compound has been explored in the context of Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, demonstrating its utility in organic synthesis. The research provides insights into the activation and coupling of carboxylic acids, expanding the scope of synthetic methodologies (Giri et al., 2007).

5. Solar Cell Applications

Organic sensitizers, including those based on thiophene derivatives, have been engineered for solar cell applications. Studies in this area explore the structural, electronic, and optical properties of these sensitizers, indicating the potential of this compound in the development of efficient solar cells (Sanghoon Kim et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

3-(3-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYOLHQFXAEDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)

![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)

![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)